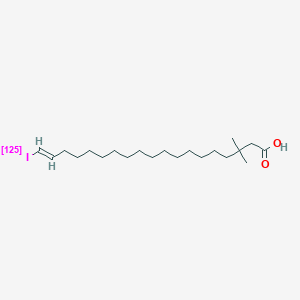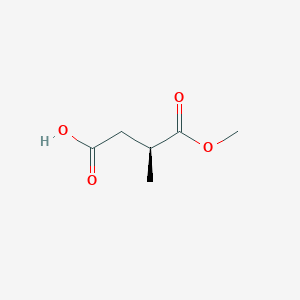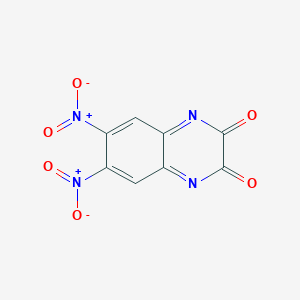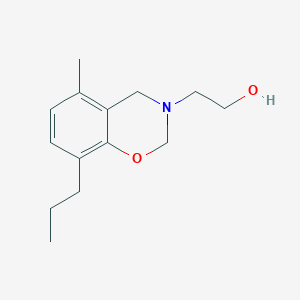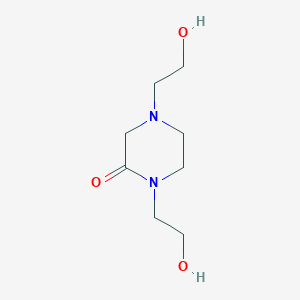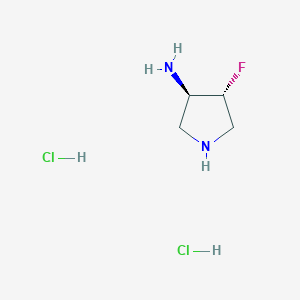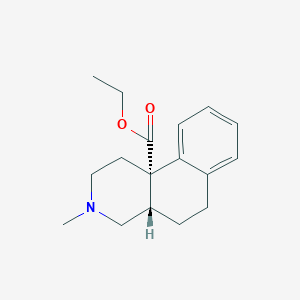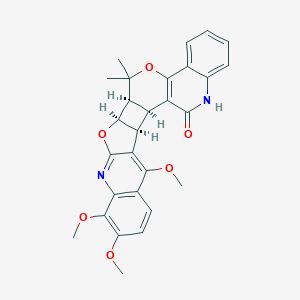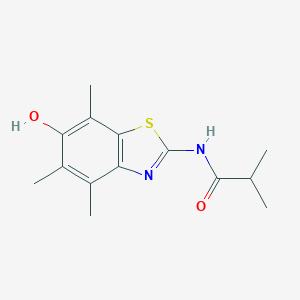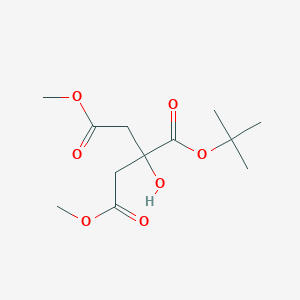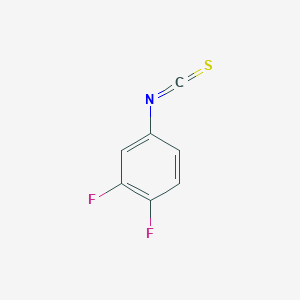![molecular formula C5H6N4 B053178 7-Methyl-5H-pyrrolo[1,2-D]tetrazole CAS No. 123810-43-5](/img/structure/B53178.png)
7-Methyl-5H-pyrrolo[1,2-D]tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5H-pyrrolo[1,2-D]tetrazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of 7-Methyl-5H-pyrrolo[1,2-D]tetrazole is not fully understood, but it has been reported to interact with various biological targets, including DNA, enzymes, and receptors. In one study, this compound was found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. In another study, 7-Methyl-5H-pyrrolo[1,2-D]tetrazole was shown to bind to the adenosine receptor A2A, which is involved in the regulation of various physiological processes.
Biochemische Und Physiologische Effekte
7-Methyl-5H-pyrrolo[1,2-D]tetrazole has been reported to exhibit various biochemical and physiological effects, depending on the target and concentration used. In one study, this compound was found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In another study, 7-Methyl-5H-pyrrolo[1,2-D]tetrazole was shown to inhibit the growth of bacteria by disrupting the cell membrane. In terms of physiological effects, this compound has been reported to have analgesic and anti-inflammatory properties, as well as potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methyl-5H-pyrrolo[1,2-D]tetrazole in lab experiments is its unique chemical structure, which allows for the synthesis of new compounds with interesting properties. Another advantage is its potential applications in various fields, including medicinal chemistry and materials science. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 7-Methyl-5H-pyrrolo[1,2-D]tetrazole. One direction is the development of new compounds based on this compound for various applications, including medicinal chemistry and materials science. Another direction is the study of the mechanism of action of this compound and its potential interactions with biological targets. Additionally, there is a need for further research on the toxicity and safety of this compound, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
7-Methyl-5H-pyrrolo[1,2-D]tetrazole can be synthesized using different methods, including the reaction of 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione with sodium azide, followed by reduction with zinc dust in acetic acid. Another method involves the reaction of 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione with hydrazoic acid in the presence of a catalyst such as trifluoroacetic acid. Both methods have been reported to yield high purity and good yields of 7-Methyl-5H-pyrrolo[1,2-D]tetrazole.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5H-pyrrolo[1,2-D]tetrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and explosives. In medicinal chemistry, this compound has been reported to exhibit antitumor, antiviral, and antibacterial activities. In materials science, 7-Methyl-5H-pyrrolo[1,2-D]tetrazole has been used as a precursor for the synthesis of new organic materials with interesting electronic and optical properties. In explosives, this compound has been studied as a potential energetic material due to its high nitrogen content.
Eigenschaften
CAS-Nummer |
123810-43-5 |
|---|---|
Produktname |
7-Methyl-5H-pyrrolo[1,2-D]tetrazole |
Molekularformel |
C5H6N4 |
Molekulargewicht |
122.13 g/mol |
IUPAC-Name |
7-methyl-5H-pyrrolo[2,1-e]tetrazole |
InChI |
InChI=1S/C5H6N4/c1-4-2-3-9-5(4)6-7-8-9/h2H,3H2,1H3 |
InChI-Schlüssel |
BWBGTCHRXFJPBI-UHFFFAOYSA-N |
SMILES |
CC1=CCN2C1=NN=N2 |
Kanonische SMILES |
CC1=CCN2C1=NN=N2 |
Synonyme |
5H-Pyrrolotetrazole,7-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



